2,3-Dichloroisobutyric acid

Description

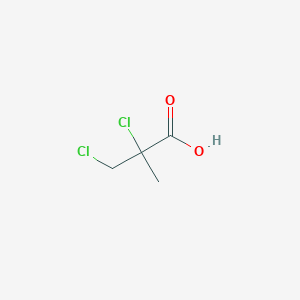

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2/c1-4(6,2-5)3(7)8/h2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGIIZXVSULULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10411-52-6 | |

| Record name | Propionic acid, 2,3-dichloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010411526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DICHLOROISOBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichloroisobutyric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dichloroisobutyric acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloroisobutyric Acid

Introduction

This compound, also known as 2,3-dichloro-2-methylpropanoic acid, is a halogenated carboxylic acid. Its chemical structure, featuring a carboxylic acid functional group and chlorine atoms on the isobutyl backbone, makes it a subject of interest for researchers in organic synthesis and drug development. This document provides a comprehensive overview of its chemical and physical properties, spectral data, and general experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₂O₂ | [1] |

| Molecular Weight | 156.99 g/mol | [2] |

| CAS Number | 10411-52-6 | [3] |

| Appearance | Liquid | [3] |

| IUPAC Name | 2,3-dichloro-2-methylpropanoic acid | |

| Synonyms | 2,3-Dichloroisobutyrate, α,β-Dichloroisobutyric acid | [3] |

| InChI | InChI=1S/C4H6Cl2O2/c1-4(6,2-5)3(7)8/h2H2,1H3,(H,7,8) | [3][4] |

| InChIKey | LRGIIZXVSULULZ-UHFFFAOYSA-N | [3][4] |

| SMILES | C(O)(=O)C(Cl)(C)CCl | [4] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While detailed spectra are not provided here, the availability of various spectral data has been reported.[2][4]

| Spectroscopy Type | Expected Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the methyl protons and the methylene protons. The carboxylic acid proton typically appears as a broad singlet in the downfield region (10-12 ppm).[5] The chemical shifts of the aliphatic protons would be influenced by the adjacent chlorine atoms. |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the carboxylic carbon, the quaternary carbon bonded to a chlorine, the methylene carbon, and the methyl carbon.[2][4] The nitrile carbon absorbs in the 115–120 ppm region which not as far downfield as a typical carbonyl carbon (180-220 ppm).[5] |

| IR Spectroscopy | The infrared spectrum is characterized by a very broad O-H stretching absorption from the carboxylic acid dimer (2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretching absorption around 1710 cm⁻¹.[5] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of COOH, Cl, and HCl.[2][4] |

Chemical Reactivity and Potential Signaling Pathways

The reactivity of this compound is governed by its carboxylic acid group and the two chlorine substituents. Like typical carboxylic acids, it can undergo reactions to form esters, amides, acid chlorides, and anhydrides.[6] The presence of chlorine atoms on the aliphatic chain can influence the acidity of the carboxylic proton and provide sites for nucleophilic substitution or elimination reactions, depending on the reaction conditions.

Currently, there is no specific information available in the cited literature regarding the interaction of this compound with biological signaling pathways. Research in this area would be necessary to determine its potential pharmacological effects.

References

- 1. This compound | C4H6Cl2O2 | CID 25246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyric acid, 2,3-dichloro- | C4H6Cl2O2 | CID 534513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound(10411-52-6) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Isobutyric acid - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Characterization of 2,3-Dichloroisobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,3-Dichloroisobutyric acid. It also details standardized experimental protocols for the determination of key physicochemical parameters, ensuring reproducibility and accuracy in a laboratory setting.

Core Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its basic molecular properties have been established. The following table summarizes the available data for this compound and, for comparative purposes, includes data for the related compound isobutyric acid.

| Property | This compound | Isobutyric Acid (for comparison) |

| Molecular Formula | C4H6Cl2O2[1][2] | C4H8O2[3] |

| Molecular Weight | 156.99 g/mol [4][5] | 88.11 g/mol [3] |

| Physical Form | Liquid[2] | Colorless liquid[3][6] |

| Melting Point | Data not available | -47 °C[3] |

| Boiling Point | Data not available | 155 °C[3] |

| Density | Data not available | 0.9697 g/cm³ (at 0 °C)[3] |

| Water Solubility | Data not available | Soluble[3] |

| pKa | Data not available | 4.86[3] |

| XLogP3 (Octanol-Water Partition Coefficient) | 1.2[7] | 0.94 |

Experimental Protocols for Physicochemical Characterization

The following section details the standard methodologies for determining the primary physical properties of a chemical compound like this compound.

Determination of Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting point is indicative of high purity, whereas a broad melting range often suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a digital melting point apparatus.[1][8][9]

-

Heating: The sample is heated slowly and steadily.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[10][11]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. An inverted capillary tube, sealed at the top, is placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube.[12][13]

-

Heating and Observation: As the liquid is heated, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the bottom of the capillary. The heat is then removed.

-

Boiling Point Determination: The temperature at which the liquid begins to be drawn into the capillary tube upon cooling is recorded as the boiling point.[14]

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

-

Initial Measurement: A pycnometer (a flask with a specific, known volume) is weighed empty.

-

Sample Measurement: The pycnometer is filled with the liquid sample, and any excess is removed. The filled pycnometer is then weighed.

-

Calculation: The mass of the liquid is determined by subtracting the empty weight from the filled weight. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Aqueous Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Analysis: The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2][15]

Determination of pKa

The pKa is a measure of the acidity of a compound.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the acidic compound is dissolved in water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).[16]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a chemical compound.

References

- 1. scribd.com [scribd.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Isobutyric acid - Wikipedia [en.wikipedia.org]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. lifescienceglobal.com [lifescienceglobal.com]

- 6. isobutyric acid, 79-31-2 [thegoodscentscompany.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide on 2,3-Dichloroisobutyric Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

2,3-Dichloroisobutyric acid, also known as 2,3-dichloro-2-methylpropanoic acid, is a derivative of isobutyric acid containing two chlorine atoms. Its chemical structure is characterized by a four-carbon chain with a carboxylic acid group, a methyl group, and two chlorine atoms attached to the second and third carbon atoms.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆Cl₂O₂ |

| Molecular Weight | 157.00 g/mol |

| IUPAC Name | 2,3-dichloro-2-methylpropanoic acid |

| Synonyms | This compound, Propanoic acid, 2,3-dichloro-2-methyl- |

Spectroscopic Data:

The structural characterization of this compound can be performed using various spectroscopic techniques. The ¹H NMR spectrum provides key information about the arrangement of protons in the molecule.[1]

Synthesis of this compound

Proposed Synthesis Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Chlorination of Methacrylic Acid (Proposed)

This protocol is a generalized procedure based on the known reactivity of alkenes with halogens and should be optimized for safety and efficiency.

Materials:

-

Methacrylic acid

-

Chlorine gas (Cl₂) or a suitable chlorinating agent (e.g., sulfuryl chloride)

-

An inert solvent (e.g., carbon tetrachloride, chloroform, or glacial acetic acid)

-

Apparatus for gas introduction (if using chlorine gas)

-

Reaction flask with a stirrer and a condenser

-

Purification apparatus (e.g., distillation or recrystallization setup)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve methacrylic acid in an appropriate volume of an inert solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser. The flask should be protected from light to minimize free-radical side reactions.

-

Chlorination: Slowly bubble chlorine gas through the solution at a controlled rate. Alternatively, add the chlorinating agent dropwise. The reaction is typically exothermic, so cooling with an ice bath may be necessary to maintain a desired reaction temperature (e.g., 0-25 °C).

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the disappearance of the color of chlorine.

-

Work-up: Once the reaction is complete, remove any excess chlorine by bubbling an inert gas (e.g., nitrogen) through the solution. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Table 2: Proposed Reaction Parameters for Chlorination of Methacrylic Acid

| Parameter | Proposed Value/Condition |

| Reactants | Methacrylic acid, Chlorine (gas or liquid) |

| Solvent | Carbon Tetrachloride, Chloroform, or Glacial Acetic Acid |

| Temperature | 0 - 25 °C (cooling may be required) |

| Catalyst | Generally not required for direct addition |

| Reaction Time | Dependent on reaction scale and rate of chlorine addition |

| Purification | Vacuum distillation or recrystallization |

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways directly involving this compound or its specific biological activities. However, general toxicological information on halogenated aliphatic hydrocarbons and carboxylic acids is available.

Halogenated aliphatic compounds can be reactive and may exhibit toxicity.[1] Their biological effects are influenced by the number and type of halogen atoms and the overall structure of the molecule. Some halogenated hydrocarbons are known to be persistent in the environment and can accumulate in fatty tissues.[1]

Experimental Workflows

Standard analytical techniques would be employed to characterize and quantify this compound.

Workflow for Analysis:

Caption: General workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of carboxylic acids like this compound, derivatization to a more volatile ester form (e.g., methyl or ethyl ester) is often performed prior to GC-MS analysis to improve chromatographic performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra would provide detailed information about the carbon skeleton and the chemical environment of the different atoms in the this compound molecule.

Conclusion

This compound is a halogenated carboxylic acid with a well-defined chemical structure. While specific, validated synthesis protocols are not readily found in the public domain, its preparation via the chlorination of methacrylic acid is a chemically sound and feasible approach. Further research is required to establish detailed experimental procedures, investigate its biological activities, and understand its potential roles in any signaling pathways. The analytical workflows described provide a solid foundation for the characterization and quantification of this compound in various matrices. Researchers and professionals in drug development are encouraged to approach the synthesis and handling of this and related compounds with appropriate safety precautions, given the general toxicological profiles of halogenated organic acids.

References

The Mechanism of Action of 2,3-Dichloroisobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dichloroisobutyric acid, also known as 2,3-dichloro-2-methylpropanoic acid, is a chemical agent for which detailed molecular mechanism of action information is sparse in publicly available scientific literature. Its most documented application is as a plant male gametocide under the trade name FW-450, used to induce sterility and facilitate the production of hybrid seeds. While the precise biochemical pathways targeted by this compound have not been fully elucidated, its structural similarity to the well-studied metabolic modulator, dichloroacetate (DCA), allows for the formulation of a hypothesized mechanism of action.

This technical guide summarizes the known biological effects of this compound and provides an in-depth exploration of the mechanism of its structural analog, DCA, as a potential framework for understanding its action. The established mechanism of DCA involves the inhibition of pyruvate dehydrogenase kinase (PDK), leading to a metabolic shift from glycolysis to oxidative phosphorylation. This guide will detail the action of DCA on the Pyruvate Dehydrogenase Complex (PDC), present relevant quantitative data, outline experimental protocols for studying such compounds, and provide visualizations of the key signaling pathways.

This compound: Documented Biological Effects

The primary established biological effect of this compound (as its sodium salt, also known as FW-450) is the induction of male sterility in plants. This application has been explored in agriculture to create male-sterile lines for the efficient production of hybrid seeds, eliminating the need for manual emasculation.

Application as a Male Gametocide

Studies in the mid-20th century investigated the use of sodium 2,3-dichloroisobutyrate as a chemical hybridizing agent. Research on tomatoes and cotton demonstrated its ability to induce pollen sterility.

Table 1: Effects of Sodium 2,3-Dichloroisobutyrate as a Plant Gametocide

| Plant Species | Concentration / Dosage | Observed Effect | Citation |

| Tomato | 0.3% spray | Induced male sterility for 12 days, starting 12 days after treatment. Hand-pollination of treated plants with normal pollen resulted in only a 20% reduction in fruit set compared to untreated plants. | [1] |

| Cotton | 1.02 pounds per acre | Indicated some selective gametocidal activity for the male gamete. Other concentrations led to both male and female sterility with less selectivity. | [2] |

Experimental Protocol: Induction of Male Sterility in Tomato

A representative experimental protocol for the application of sodium 2,3-dichloroisobutyrate as a male gametocide in tomatoes can be summarized as follows:

-

Preparation of Solution: A 0.3% (w/v) aqueous solution of sodium 2,3-dichloroisobutyrate is prepared.

-

Plant Treatment: Tomato plants are sprayed with the solution at the time of anthesis (flowering).

-

Observation Period: The plants are monitored for the induction of male sterility, which is expected to begin approximately 12 days post-treatment and last for about 12 days.

-

Assessment of Sterility: Pollen viability from treated plants is assessed microscopically. Functional male sterility is confirmed by the inability of the plant to self-pollinate and set fruit.

-

Assessment of Female Fertility: The fertility of the female reproductive organs (pistil) is evaluated by manually pollinating the flowers of treated plants with pollen from untreated plants and observing subsequent fruit set.

Hypothesized Mechanism of Action via Pyruvate Dehydrogenase Kinase Inhibition

Due to the limited direct research on the molecular mechanism of this compound, we turn to its close structural analog, dichloroacetate (DCA), to propose a plausible hypothesis. DCA is a well-characterized inhibitor of pyruvate dehydrogenase kinase (PDK). Given the structural similarities, it is hypothesized that this compound may also target PDK.

The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. The activity of PDC is regulated by phosphorylation and dephosphorylation. Pyruvate Dehydrogenase Kinase (PDK) phosphorylates and inactivates the E1α subunit of PDC, thereby inhibiting the entry of pyruvate into the TCA cycle. This forces cells to rely on aerobic glycolysis (the Warburg effect in cancer cells) for energy production.

By inhibiting PDK, DCA prevents the phosphorylation of PDC, thus keeping it in its active state. This promotes the conversion of pyruvate to acetyl-CoA and enhances mitochondrial respiration.

Dichloroacetate (DCA) as a PDK Inhibitor

DCA is a small molecule that acts as a pyruvate analog. It inhibits all four isoforms of PDK (PDK1-4) with varying affinities. The inhibition of PDK by DCA leads to a sustained activation of PDC, which has several downstream consequences, including reduced lactate production, increased mitochondrial reactive oxygen species (mROS), and induction of apoptosis in cancer cells.[3][4]

Table 2: Inhibitory Activity of Dichloroacetate (DCA) on PDK Isoforms

| PDK Isoform | Apparent Ki | IC50 | Tissue Expression | Citation |

| PDK1 | 1 mM | > 1 mM | Heart, pancreatic islets, skeletal muscle | [1] |

| PDK2 | Not specified | Not specified, but most sensitive to DCA | Ubiquitously expressed | [3][4] |

| PDK3 | 8 mM | > 1 mM | Testes, kidney, brain | [1] |

| PDK4 | Not specified | Intermediate sensitivity | Heart, skeletal muscle, kidney, pancreatic islets | [4] |

Note: Ki and IC50 values can vary depending on the experimental conditions.

Downstream Effects of PDK Inhibition by DCA

The activation of PDC by DCA initiates a cascade of metabolic and signaling events.

Experimental Protocol: Measuring PDK Activity

The activity of PDK can be measured by monitoring the rate of inactivation of the PDC. A common method involves the use of purified enzymes and radio-labeled ATP.

-

Source of Enzymes: Purified recombinant human PDK isoforms and purified bovine kidney PDC are used.

-

Reaction Mixture: The reaction buffer typically contains potassium phosphate, dithiothreitol, and bovine serum albumin.

-

Assay Procedure:

-

PDC is pre-incubated with the test compound (e.g., DCA or this compound) and the PDK isoform.

-

The phosphorylation reaction is initiated by adding ATP (containing [γ-³²P]ATP).

-

The reaction is allowed to proceed for a set time (e.g., 10 minutes) at 30°C.

-

The reaction is stopped by adding a stopping solution (e.g., trichloroacetic acid).

-

-

Quantification: The incorporation of ³²P into the PDC is quantified by separating the proteins by SDS-PAGE, followed by autoradiography or scintillation counting of the excised protein bands. The rate of phosphorylation is indicative of PDK activity.

-

Data Analysis: IC50 values are determined by measuring the inhibition of PDK activity at various concentrations of the test compound.

Conclusion and Future Directions

While this compound has a defined, albeit niche, application as a plant male gametocide, its molecular mechanism of action remains largely unexplored. The structural similarity to dichloroacetate (DCA) provides a strong rationale for hypothesizing that this compound may function as an inhibitor of pyruvate dehydrogenase kinase (PDK).

This guide provides a comprehensive overview of the well-established mechanism of DCA as a framework for future research into this compound. To validate this hypothesis, further studies are required, including:

-

In vitro kinase assays: To directly assess the inhibitory effect of this compound on the different PDK isoforms.

-

Cell-based metabolic assays: To measure the effects of this compound on lactate production, oxygen consumption, and the metabolic flux of pyruvate in relevant cell models.

-

Structural biology studies: To determine if and how this compound binds to the active site of PDK.

Elucidating the precise mechanism of action of this compound could open up new avenues for its application, potentially in areas analogous to those being explored for DCA, such as oncology and metabolic diseases. Researchers are encouraged to use the experimental protocols and conceptual frameworks presented in this guide as a starting point for such investigations.

References

- 1. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Sodium 2, 3-Dichloroisobutyrate as a Selective Male Gametocide in Cotton [agris.fao.org]

- 3. Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,3-Dichloroisobutyric Acid (CAS 10411-52-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. 2,3-Dichloroisobutyric acid is a chemical compound for laboratory use and should be handled with appropriate safety precautions.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 10411-52-6, is a halogenated carboxylic acid. Its structure, featuring a four-carbon chain with chlorine atoms at the second and third positions and a methyl group at the second position, suggests its potential as a versatile building block in organic synthesis. While extensive research on its biological activity and specific applications is not widely available in public literature, its chemical nature makes it a compound of interest for the synthesis of more complex molecules, including heterocyclic compounds that are prevalent in medicinal chemistry.[1] This guide aims to consolidate the available technical information on this compound, focusing on its chemical and physical properties, potential synthetic applications, and safety considerations.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, application in synthesis, and analytical characterization. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10411-52-6 | [2][3] |

| Molecular Formula | C₄H₆Cl₂O₂ | [2] |

| Molecular Weight | 157.00 g/mol | [4][5] |

| IUPAC Name | 2,3-dichloro-2-methylpropanoic acid | [5] |

| Synonyms | This compound, alpha,beta-Dichloroisobutyric acid, Propanoic acid, 2,3-dichloro-2-methyl- | [3] |

| Canonical SMILES | CC(C(C(=O)O)Cl)Cl | [4] |

| InChI Key | LRGIIZXVSULULZ-UHFFFAOYSA-N | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available | |

| Appearance | Not available |

Synthesis and Characterization

Detailed, peer-reviewed synthetic protocols for this compound are not readily found in the scientific literature. However, general methods for the dichlorination of α,β-unsaturated carboxylic acids or related compounds could theoretically be adapted for its synthesis.

A hypothetical approach could involve the chlorination of methacrylic acid or its derivatives. The characterization of the final product would be crucial to confirm its identity and purity. Standard analytical techniques would be employed for this purpose.

Table 2: Analytical Methods for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule, such as the carboxylic acid (C=O and O-H) and C-Cl bonds. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound and for quantification. |

Potential Applications in Synthesis

The bifunctional nature of this compound, possessing both a carboxylic acid group and two reactive chlorine atoms, makes it a potentially valuable precursor in organic synthesis. The sodium salt, sodium 2,3-dichloro-2-methylpropionate, has been proposed as a versatile starting material for the synthesis of various heterocyclic compounds.[1]

Synthesis of Heterocyclic Compounds

Heterocyclic structures are core components of many pharmaceuticals. The reactive sites on this compound could be exploited for the construction of five-membered heterocyclic rings.

-

Oxazolines: Reaction with amino alcohols could lead to the formation of oxazoline rings, which are important chiral ligands and are found in several natural products.[1]

-

Thiazolines: Similarly, reaction with amino thiols could yield thiazoline derivatives.

-

Imidazolines: Reaction with diamines, such as ethylenediamine, could be a route to imidazoline synthesis.[1]

Below is a conceptual workflow for the synthesis of imidazolines from the sodium salt of this compound.

Caption: Hypothetical workflow for imidazoline synthesis.

Biological Activity and Toxicology

There is a significant lack of published data regarding the specific biological activities, mechanism of action, and toxicological profile of this compound. While some studies exist on the biological effects of other chlorinated fatty acids or dichloroacetate (DCA), these findings cannot be directly extrapolated to this compound due to structural differences.[6][7][8][9]

Given the presence of chlorine atoms, which can influence a molecule's reactivity and lipophilicity, it is plausible that this compound could exhibit some form of biological activity. However, without experimental data, any discussion on its pharmacology or toxicology would be purely speculative.

Experimental Protocols

Due to the absence of specific studies on this compound in the available scientific literature, detailed experimental protocols for its use in biological assays or as a therapeutic agent cannot be provided. Researchers interested in investigating this compound would need to develop and validate their own protocols based on the intended application.

For synthetic applications, a general protocol for the synthesis of a heterocyclic compound, such as an imidazoline, from the sodium salt of this compound is outlined below as a hypothetical example. This protocol is based on established organic chemistry principles and has not been experimentally validated for this specific substrate.[1]

Hypothetical Experimental Protocol: Synthesis of a 2-substituted-4-methyl-4-chloromethyl-2-imidazoline

Materials:

-

Sodium 2,3-dichloro-2-methylpropionate

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Ethylenediamine

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Brine

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium 2,3-dichloro-2-methylpropionate in anhydrous toluene. Add thionyl chloride dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by IR spectroscopy, looking for the disappearance of the carboxylate peak and the appearance of the acid chloride peak). Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure.

-

Amide Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool the solution in an ice bath. In a separate flask, prepare a solution of ethylenediamine and pyridine in anhydrous diethyl ether. Add the ethylenediamine solution dropwise to the acid chloride solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium carbonate solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

-

Cyclization: The cyclization to the imidazoline may occur spontaneously upon heating or may require a separate step with a suitable base. The crude amide can be heated in a high-boiling point solvent to effect cyclization.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-substituted-4-methyl-4-chloromethyl-2-imidazoline.

Characterization: The structure of the final product should be confirmed by NMR, MS, and IR spectroscopy.

Conclusion

This compound (CAS 10411-52-6) is a halogenated carboxylic acid with potential as a synthetic intermediate, particularly for the preparation of heterocyclic compounds. While its physicochemical properties are documented to some extent, there is a notable absence of in-depth research regarding its synthesis, biological activity, and toxicological profile in the public domain. The information presented in this guide is based on the limited available data and general chemical principles. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound. Researchers and drug development professionals should exercise caution and conduct thorough literature evaluations and safety assessments before utilizing this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H6Cl2O2 | CID 25246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10411-52-6(this compound) | Kuujia.com [nl.kuujia.com]

- 4. Butyric acid, 2,3-dichloro- | C4H6Cl2O2 | CID 534513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R)-2,3-dichloro-2-methylpropanoic acid | C4H6Cl2O2 | CID 5324785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro effects of dichloroacetate and CO2 on hypoxic HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxic effects of 2,4-dichlorophenoxyacetic acid on human sperm function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dichloroacetic acid accelerates initial development of 2-cell murine embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Growth-modulating effects of dichloro myristic and dichloro stearic acid in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dichloroisobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichloroisobutyric acid, more systematically named 2,3-Dichloro-2-methylpropanoic acid . This document details its chemical properties, experimental protocols for its synthesis and analysis, and relevant spectral data.

Core Chemical and Physical Data

2,3-Dichloro-2-methylpropanoic acid is a halogenated carboxylic acid. The presence of two chlorine atoms and a carboxylic acid functional group makes it a potentially valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds.

| Property | Value | Source |

| IUPAC Name | 2,3-Dichloro-2-methylpropanoic acid | |

| Synonyms | This compound | |

| Molecular Formula | C₄H₆Cl₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 157.00 g/mol | Calculated |

| CAS Number | 10411-52-6 | |

| Boiling Point | 92 °C at 50 Torr (for methyl ester) | --INVALID-LINK--[1] |

| Solubility | Soluble in ether, acetone, ethanol (for methyl ester) | --INVALID-LINK--[1] |

Molecular Weight Calculation:

The molecular weight was calculated using the atomic weights of its constituent elements:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Chlorine (Cl): 35.453 u

-

Oxygen (O): 15.999 u

Calculation: (4 * 12.011) + (6 * 1.008) + (2 * 35.453) + (2 * 15.999) = 157.00 g/mol

Experimental Protocols

Synthesis of 2,3-Dichloro-2-methylpropanoic Acid

General Experimental Workflow:

Caption: General workflow for the synthesis of 2,3-Dichloro-2-methylpropanoic acid.

Detailed Steps (Hypothetical Protocol):

-

Reaction Setup: In a fume hood, a solution of methacrylic acid in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a stirrer, a gas inlet tube, and a cooling bath.

-

Chlorination: Gaseous chlorine is bubbled through the solution at a controlled rate while maintaining a low temperature (e.g., 0-5 °C) to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess chlorine. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methylene protons. The chemical shifts and splitting patterns will be indicative of the structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule, including the carbonyl carbon, the quaternary carbon, the methylene carbon, and the methyl carbon.[2]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), and C-Cl stretching vibrations.[1]

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak and characteristic fragment ions resulting from the loss of specific groups.

Chiral Separation by High-Performance Liquid Chromatography (HPLC):

As 2,3-dichloro-2-methylpropanoic acid possesses a chiral center at the C2 position, separation of its enantiomers is crucial for applications where stereochemistry is important. A general approach for chiral separation by HPLC would involve:

Caption: Workflow for the chiral separation of enantiomers by HPLC.

Protocol Outline:

-

Column Selection: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, would be selected.

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), would be used.

-

Sample Preparation: A solution of the racemic acid is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the separation of the enantiomers is monitored by a detector (e.g., UV). The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities or the involvement of 2,3-dichloro-2-methylpropanoic acid in any signaling pathways. Halogenated organic compounds can exhibit a wide range of biological effects, and further research is required to elucidate the potential pharmacological or toxicological profile of this molecule.

Conclusion

This technical guide provides a foundational understanding of 2,3-dichloro-2-methylpropanoic acid. The provided data and protocols for synthesis and analysis are intended to support further research and development efforts. The versatile structure of this compound suggests its potential as a precursor in the synthesis of novel molecules with potential applications in various scientific fields. Further investigation into its biological properties is warranted.

References

An In-depth Technical Guide to the Solubility of 2,3-Dichloroisobutyric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,3-Dichloroisobutyric acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of established methodologies for its empirical determination. It is designed to equip researchers, scientists, and professionals in drug development with the necessary protocols to ascertain the solubility of this compound in various organic media. The guide details several experimental procedures, including the widely recognized shake-flask method, gravimetric analysis, and spectroscopic techniques. Furthermore, a logical workflow for solubility determination is presented visually using a Graphviz diagram. This guide serves as a practical resource for laboratories aiming to characterize the physicochemical properties of this halogenated carboxylic acid.

Introduction

This compound is a halogenated carboxylic acid with potential applications in various fields, including as an intermediate in chemical synthesis and for research in drug development. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. The polarity of the carboxylic acid group suggests some solubility in polar organic solvents, while the chlorinated hydrocarbon backbone may impart solubility in less polar media.[1][2][3][4][5]

Experimental Protocols for Solubility Determination

The following sections detail established methods for determining the solubility of a solid compound, such as this compound, in an organic solvent.

Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8][9][10]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-capped vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or a magnetic stirrer in a temperature-controlled bath is recommended.[7]

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed for a sufficient time to permit the undissolved solid to sediment.

-

To ensure complete removal of solid particles, the supernatant should be carefully separated. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.[7]

-

Filtration: Filter the supernatant through a chemically inert filter (e.g., PTFE syringe filter) with a pore size small enough to retain the solid particles.

-

-

-

Quantification of the Solute:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Determine the concentration of this compound in the aliquot using a suitable analytical method. Given its carboxylic acid functionality, titration is a common and accurate method. Alternatively, if the compound has a chromophore, UV-Visible spectroscopy can be used after creating a proper calibration curve.[7][11] High-Performance Liquid Chromatography (HPLC) is another precise method for quantification.

-

Gravimetric Method

The gravimetric method is a straightforward approach that relies on the mass of the dissolved solute.[12][13][14]

Methodology:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen organic solvent as described in the shake-flask method (Section 2.1, Step 1).

-

Ensure the solution is at equilibrium and at a constant temperature.

-

-

Sample Collection and Weighing:

-

Carefully withdraw a known volume or mass of the clear supernatant into a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

-

Solvent Evaporation:

-

Evaporate the solvent from the sample under controlled conditions to leave behind the solid this compound. This can be done in a fume hood, on a hot plate at a temperature below the decomposition point of the acid, or under reduced pressure using a rotary evaporator.

-

-

Determination of Solute Mass:

-

Once the solvent is completely removed, cool the container to room temperature in a desiccator to prevent moisture absorption and then weigh it.

-

The mass of the dissolved solute is the final weight of the container minus its initial tare weight.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

-

General Considerations for Experimental Protocols

-

Purity of Materials: Use high-purity this compound and analytical grade organic solvents to ensure the accuracy of the results.

-

Temperature Control: Solubility is highly dependent on temperature. Therefore, maintain a constant and accurately measured temperature throughout the experiment.[7]

-

Equilibrium: Ensure that the system has reached equilibrium. This can be verified by measuring the concentration of the solute at different time points until it becomes constant.

-

Replicates: Perform all experiments in triplicate to ensure the reproducibility of the results.

Data Presentation

While specific data for this compound is not available, the following table templates are provided for researchers to structure their experimentally determined solubility data for clear comparison.

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Classification | Observations |

| e.g., Methanol | e.g., Soluble | e.g., Clear solution |

| e.g., Hexane | e.g., Insoluble | e.g., Solid remains undissolved |

| ... | ... | ... |

Table 2: Quantitative Solubility of this compound at a Specified Temperature

| Organic Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Solubility (mol fraction) |

| e.g., Ethanol | Value ± SD | Value ± SD | Value ± SD |

| e.g., Acetone | Value ± SD | Value ± SD | Value ± SD |

| e.g., Dichloromethane | Value ± SD | Value ± SD | Value ± SD |

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented, this guide provides the necessary framework and detailed experimental protocols for its determination. By employing methods such as the shake-flask technique coupled with appropriate analytical quantification, researchers can reliably ascertain the solubility profile of this compound. Accurate solubility data is indispensable for the advancement of research and development involving this compound, enabling informed decisions in process chemistry and pharmaceutical formulation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. app.achievable.me [app.achievable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. quora.com [quora.com]

- 7. scribd.com [scribd.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. www1.udel.edu [www1.udel.edu]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. pharmacyjournal.info [pharmacyjournal.info]

Stability and Degradation of 2,3-Dichloroisobutyric Acid: A Technical Guide

Introduction

2,3-Dichloroisobutyric acid is a halogenated carboxylic acid. Understanding its stability and degradation pathways is crucial for assessing its environmental fate and potential for bioremediation. This guide summarizes the expected behavior of this compound under various environmental conditions, drawing parallels from well-studied chlorinated acids. The primary degradation mechanisms for such compounds are hydrolysis, photolysis, and microbial degradation.

Chemical Stability and Degradation Pathways

The stability of this compound is expected to be influenced by factors such as pH, temperature, and exposure to ultraviolet (UV) light.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated carboxylic acids, hydrolysis can lead to the replacement of chlorine atoms with hydroxyl groups.

Expected Stability:

-

At room temperature (around 25°C), this compound is likely to be relatively stable against hydrolysis.

-

The rate of hydrolysis is expected to increase with rising temperatures and at alkaline pH levels. For instance, alkali conditions can cause dehydrochlorination at elevated temperatures (above 120°C for similar compounds)[1].

Photodegradation

Photodegradation involves the breakdown of compounds by light, particularly UV radiation from the sun.

Expected Behavior:

-

This compound in aqueous solutions is expected to undergo photodegradation when exposed to sunlight[2][3].

-

The presence of photosensitizers, such as iron species, can enhance the rate of photodegradation through the formation of reactive oxygen species like hydroxyl radicals[4].

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a major pathway for the environmental degradation of many herbicides.

Expected Biodegradability:

-

Soil and water microorganisms are expected to be capable of degrading this compound. The process likely involves enzymatic dechlorination and subsequent metabolism of the resulting intermediates.

-

The rate of biodegradation is influenced by soil type, moisture content, temperature, and the presence of specific microbial populations[2][5].

-

The primary degradation products are expected to be chloride ions, pyruvate, and carbon dioxide[1].

Quantitative Data on Analogous Compounds

The following table summarizes quantitative data for the degradation of Dalapon (2,2-dichloropropionic acid), which can serve as an estimate for the behavior of this compound.

| Parameter | Condition | Value | Reference |

| Soil Half-life | Varies with soil type and conditions | 2 to 8 weeks | [2] |

| Water Half-life (Chemical Hydrolysis) | Temperature < 25°C | Several months | [2] |

| Human Blood Half-life | - | 1.5 - 3 days | [2] |

Experimental Protocols for Stability and Degradation Assessment

The following are generalized experimental protocols that can be adapted to study the stability and degradation of this compound.

Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH and temperature conditions.

Methodology:

-

Prepare buffered aqueous solutions of this compound at various pH levels (e.g., 4, 7, and 9).

-

Incubate the solutions at different constant temperatures (e.g., 25°C, 40°C, and 50°C) in the dark to prevent photolysis.

-

At regular time intervals, withdraw aliquots from each solution.

-

Analyze the concentration of this compound and its potential hydrolysis products using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculate the hydrolysis rate constant and half-life for each condition.

Photodegradation Study

Objective: To evaluate the photodegradation rate of this compound under simulated sunlight.

Methodology:

-

Prepare an aqueous solution of this compound.

-

Expose the solution to a light source that simulates the solar spectrum (e.g., a xenon arc lamp).

-

Run a parallel experiment in the dark as a control.

-

Maintain a constant temperature throughout the experiment.

-

At specific time points, collect samples and analyze the concentration of the parent compound and its photoproducts.

-

Determine the photodegradation rate and quantum yield.

Biodegradation Study (Aerobic Soil)

Objective: To assess the rate and extent of aerobic biodegradation of this compound in soil.

Methodology:

-

Select a representative soil sample and characterize its properties (pH, organic matter content, microbial biomass).

-

Treat the soil with a known concentration of this compound.

-

Incubate the treated soil under controlled aerobic conditions (e.g., constant temperature and moisture).

-

Include sterile soil controls to differentiate between biotic and abiotic degradation.

-

Periodically sample the soil and extract the remaining this compound and its metabolites.

-

Analyze the extracts to determine the dissipation rate and identify major degradation products.

Visualizations of Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways of a generic dichlorinated short-chain carboxylic acid, which can be considered a hypothetical model for this compound.

Conclusion

While specific experimental data on the stability and degradation of this compound is currently lacking, a reasonable assessment of its environmental behavior can be inferred from analogous chlorinated carboxylic acids. It is anticipated that this compound will undergo degradation through hydrolysis, photolysis, and, most significantly, microbial action. The rate of degradation will be dependent on environmental conditions. Further research is necessary to definitively characterize the stability and degradation kinetics of this compound.

References

- 1. Dalapon | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - DALAPON [extoxnet.orst.edu]

- 3. cms3.revize.com [cms3.revize.com]

- 4. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Populations of Dalapon-decomposing Bacteria in Soil as Influenced by Additions of Dalapon or Other Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 2,3-Dichloroisobutyric acid

An In-depth Technical Guide to 2,3-Dichloroisobutyric Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C4H6Cl2O2, is a halogenated carboxylic acid.[1] While not a widely known compound, it has been noted for its effects on plant physiology. This guide aims to provide a comprehensive overview of the available technical information regarding its discovery, history, chemical properties, and biological activities, with a focus on presenting quantitative data and experimental methodologies.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C4H6Cl2O2 | PubChem[1] |

| Molecular Weight | 156.99 g/mol | PubChem[2] |

| IUPAC Name | 2,3-dichloro-2-methylpropanoic acid | PubChem |

| CAS Registry Number | 10411-52-6 | CymitQuimica[3] |

| Synonyms | α,β-Dichloroisobutyric acid, 2,3-Dichloro-2-methylpropanoic acid | CymitQuimica[3] |

History of Discovery and Synthesis

Modern synthesis of related halogenated carboxylic acids often involves the halogenation of a suitable precursor. For instance, the Hell-Volhard-Zelinski reaction is a well-established method for the α-halogenation of carboxylic acids.[4] This reaction proceeds via the formation of an acid halide intermediate, which then undergoes halogenation.

A general workflow for the synthesis of a halogenated carboxylic acid via a Hell-Volhard-Zelinski-type reaction is depicted below.

Caption: Generalized workflow for the Hell-Volhard-Zelinski reaction.

Biological Activity

One of the notable biological effects of this compound is its influence on plant pigment synthesis. Research has shown that it can inhibit the synthesis of anthocyanins in the flowers of Salvia splendens. This effect leads to a change in flower color from red and purple to orange and yellow, suggesting that while anthocyanin production is hindered, the synthesis of carotenoid pigments is not affected.

The proposed mechanism for this activity involves the inhibition of key enzymes in the anthocyanin biosynthetic pathway.

Caption: Proposed mechanism of anthocyanin synthesis inhibition.

Experimental Protocols

Synthesis of α-Halo Carboxylic Acids (General Procedure)

The following is a general experimental protocol for the α-bromination of a carboxylic acid using the Hell-Volhard-Zelinski reaction. This serves as an illustrative example of how a halogenated carboxylic acid might be synthesized.

Materials:

-

Carboxylic acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Water

-

Inert solvent (e.g., carbon tetrachloride)

Procedure:

-

The carboxylic acid is dissolved in an inert solvent.

-

A catalytic amount of red phosphorus is added to the mixture.

-

Bromine is added dropwise to the reaction mixture. The reaction is typically initiated by gentle heating.

-

The reaction is refluxed until the bromine color disappears.

-

The reaction mixture is cooled, and water is carefully added to hydrolyze the intermediate acid bromide.

-

The product, the α-bromo carboxylic acid, is isolated and purified by standard methods such as distillation or crystallization.

Note: This is a generalized procedure and the specific conditions for the synthesis of this compound may vary.

Conclusion

While the historical origins of this compound remain somewhat obscure in the readily available scientific record, its chemical properties and biological effects on plant biochemistry are documented. Further research into historical chemical archives may yet uncover the details of its initial discovery and synthesis. The information provided in this guide serves as a foundational resource for researchers and professionals interested in this particular halogenated carboxylic acid.

References

2,3-Dichloroisobutyric Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific and technical information regarding 2,3-Dichloroisobutyric acid. It is intended for informational purposes for a scientific audience and is not a substitute for rigorous, peer-reviewed research and experimental validation.

Introduction

This compound, also known as 2,3-dichloro-2-methylpropanoic acid, is a halogenated derivative of isobutyric acid. Halogenated carboxylic acids are a class of compounds with diverse applications, ranging from chemical synthesis intermediates to molecules with biological activity. The introduction of chlorine atoms into the isobutyric acid backbone can significantly alter its physicochemical properties and reactivity, making it a subject of interest for synthetic and medicinal chemists. This technical guide provides a detailed review of the currently available literature on this compound, focusing on its chemical properties, plausible synthetic routes, and potential biological activities based on related compounds. Due to the limited specific data available for this compound, this guide also includes hypothesized experimental protocols and general mechanistic diagrams to serve as a foundation for future research.

Chemical and Physical Properties

Based on available data from chemical suppliers and databases, the fundamental properties of this compound are summarized in the table below.[1][2]

| Property | Value | Source |

| Chemical Formula | C4H6Cl2O2 | [1][2] |

| Molecular Weight | 156.99 g/mol | [1] |

| CAS Number | 10411-52-6 | |

| Systematic Name | 2,3-dichloro-2-methylpropanoic acid | [1] |

| Synonyms | 2,3-Dichloroisobutyrate, α,β-Dichloroisobutyric acid | |

| Physical State | Liquid (at standard conditions) | |

| InChI Key | LRGIIZXVSULULZ-UHFFFAOYSA-N | [1] |

| SMILES | CC(C(C(=O)O)Cl)Cl |

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are scarce in publicly available literature. However, a plausible and commonly employed method for the dichlorination of α,β-unsaturated carboxylic acids is the direct addition of chlorine gas across the double bond. Methacrylic acid (2-methylpropenoic acid) would be the logical starting material for this synthesis.

Hypothetical Experimental Protocol: Chlorination of Methacrylic Acid

Objective: To synthesize this compound by the addition of chlorine gas to methacrylic acid.

Materials:

-

Methacrylic acid (CH2=C(CH3)COOH)

-

Chlorine gas (Cl2)

-

An inert solvent (e.g., carbon tetrachloride, CCl4, or dichloromethane, CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve methacrylic acid (1.0 equivalent) in an appropriate volume of an inert solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly bubble chlorine gas (approximately 1.1 equivalents) through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove any excess dissolved chlorine.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium thiosulfate to quench any remaining chlorine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood by trained personnel. Chlorine gas is highly toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

References

Methodological & Application

Application Note: Synthesis of 2,3-Dichloroisobutyric Acid from Methacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3-Dichloroisobutyric acid (also known as 2,3-dichloro-2-methylpropanoic acid) is a functionalized carboxylic acid. The presence of chlorine atoms and a carboxylic acid moiety makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates. The addition of chlorine across the double bond of methacrylic acid is a direct and atom-economical approach to this target molecule. This application note provides a detailed, albeit theoretical, protocol for this synthesis, along with expected product characteristics and safety considerations.

Reaction Scheme

The proposed synthesis proceeds via the electrophilic addition of chlorine to the double bond of methacrylic acid.

Methacrylic Acid + Cl₂ → this compound

Data Presentation

The following table summarizes the key quantitative data for the starting material and the target product. Please note that some of the properties for the product are estimated based on structurally similar compounds due to a lack of extensive experimental data in the public domain.

| Property | Methacrylic Acid | This compound |

| IUPAC Name | 2-Methylprop-2-enoic acid | 2,3-Dichloro-2-methylpropanoic acid |

| CAS Number | 79-41-4 | 10411-52-6 |

| Molecular Formula | C₄H₆O₂ | C₄H₆Cl₂O₂ |

| Molecular Weight | 86.09 g/mol | 156.99 g/mol |

| Appearance | Colorless liquid | Expected to be a liquid |

| Boiling Point | 161 °C | - |

| Melting Point | 16 °C | - |

| Purity (Typical) | >99% | >98% (as commercially available)[1] |

| Expected Yield | - | 70-90% (estimated based on analogous reactions) |

Experimental Protocol

Note: This protocol is a proposed method based on analogous reactions, specifically the bromination of methacrylic acid, and should be performed with caution and appropriate safety measures by trained personnel.

Materials:

-

Methacrylic acid (≥99%)

-

Chlorine gas (Cl₂) or an in-situ source such as trichloroisocyanuric acid (TCCA)

-

Anhydrous dichloromethane (DCM) or water as solvent

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Gas inlet tube

-

Stirring plate and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the future reaction mixture, and a condenser with a drying tube or an outlet leading to a scrubber (e.g., containing a sodium thiosulfate solution to neutralize excess chlorine).

-

Charging the Reactor: Dissolve methacrylic acid (1.0 eq.) in a suitable solvent. Anhydrous dichloromethane (DCM) is a common choice for chlorination reactions to avoid the formation of chlorohydrin byproducts. Alternatively, based on analogous brominations, water can be used as a solvent.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Chlorination: Slowly bubble chlorine gas (Cl₂) (approx. 1.1 eq.) through the stirred solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 10 °C. The disappearance of the reddish-brown color of bromine in the analogous bromination suggests the reaction is proceeding; a similar visual cue may not be present with chlorine gas. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or NMR.

-

Quenching: Once the reaction is complete, stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine. Cautiously add a saturated aqueous solution of sodium thiosulfate to quench any unreacted chlorine.

-

Work-up (for DCM solvent):

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HCl formed) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Work-up (for water solvent):

-

Extract the aqueous reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group and two diastereotopic protons for the -CH₂Cl group, likely appearing as an AB quartet or two doublets.

-

¹³C NMR: The carbon NMR spectrum should show four distinct signals corresponding to the carboxylic acid carbon, the quaternary carbon bearing a chlorine atom, the methylene carbon bearing a chlorine atom, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum is expected to show a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹.[2][3][4][5]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern for two chlorine atoms.

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Chlorine gas is highly toxic and corrosive. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A gas scrubber is essential to neutralize excess chlorine.

-

Methacrylic acid is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

-

Dichloromethane is a suspected carcinogen. Handle with appropriate care.

Visualization of the Experimental Workflow

Caption: A flowchart illustrating the key steps in the proposed synthesis of this compound.

References

Application Notes and Protocols for the Laboratory Preparation of 2,3-Dichloroisobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the laboratory-scale synthesis of 2,3-Dichloroisobutyric acid, a potentially valuable building block in medicinal chemistry and materials science. The described protocol is based on the free-radical chlorination of isobutyric acid.

Introduction

This compound is a halogenated carboxylic acid. The introduction of chlorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and biological activity. This makes it an interesting candidate for incorporation into novel pharmaceutical agents and functional materials. The following protocol details a plausible laboratory method for its preparation from readily available starting materials.

Reaction Scheme

The synthesis of this compound can be achieved through the free-radical chlorination of isobutyric acid. The reaction is initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine gas into reactive chlorine radicals. These radicals then abstract hydrogen atoms from the isobutyric acid backbone, leading to the formation of a carbon-centered radical, which subsequently reacts with molecular chlorine to yield the chlorinated product and another chlorine radical, thus propagating the chain reaction.

Overall Reaction:

Experimental Protocol

Materials and Equipment:

-

Isobutyric acid (≥99%)

-

Chlorine gas (in a cylinder with a regulator)

-

Carbon tetrachloride (CCl4), anhydrous (or another suitable inert solvent)

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus or flash chromatography system

-

Standard laboratory glassware

-

Fume hood

Procedure:

-

Reaction Setup:

-

Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube extending below the surface of the reaction mixture. The third neck can be sealed with a stopper.

-

Place the entire apparatus in a fume hood.

-